5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound characterized by its bromine, pyrimidine, and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. This is often achieved through a condensation reaction between a suitable pyrimidine derivative and a brominating agent. The oxazole ring is then introduced through a cyclization reaction involving cyclopropylamine and a carbonyl compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The pyrimidine ring can be reduced to form a pyrimidinyl radical.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Bromate ions (BrO3-)
Reduction: Pyrimidinyl radicals
Substitution: Hydroxylated or aminated pyrimidines
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the oxazole ring may play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-2,2-bithiophene-5-carboxaldehyde
2-bromo-5-cyclopropyl-1,3-oxazole
Indole derivatives
Uniqueness: 5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O3/c16-10-6-17-15(18-7-10)22-11-3-4-20(8-11)14(21)12-5-13(23-19-12)9-1-2-9/h5-7,9,11H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBLHCKAVRHCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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